molecular formula C21H19N3OS B11466626 4-(ethylsulfanyl)-7-(2-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine

4-(ethylsulfanyl)-7-(2-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B11466626
M. Wt: 361.5 g/mol
InChI Key: OHDXCHPIAGDRKZ-UHFFFAOYSA-N
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Description

4-(ethylsulfanyl)-7-(2-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolo[2,3-d]pyrimidine family This compound is characterized by its unique structure, which includes an ethylsulfanyl group, a methoxyphenyl group, and a phenyl group attached to the pyrrolo[2,3-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(ethylsulfanyl)-7-(2-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine typically involves multi-step reactions starting from readily available starting materials. One common approach involves the condensation of an appropriate pyrimidine derivative with an ethylsulfanyl group and a methoxyphenyl group under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(ethylsulfanyl)-7-(2-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the ethylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .

Mechanism of Action

The mechanism of action of 4-(ethylsulfanyl)-7-(2-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling .

Properties

Molecular Formula

C21H19N3OS

Molecular Weight

361.5 g/mol

IUPAC Name

4-ethylsulfanyl-7-(2-methoxyphenyl)-5-phenylpyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C21H19N3OS/c1-3-26-21-19-16(15-9-5-4-6-10-15)13-24(20(19)22-14-23-21)17-11-7-8-12-18(17)25-2/h4-14H,3H2,1-2H3

InChI Key

OHDXCHPIAGDRKZ-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NC=NC2=C1C(=CN2C3=CC=CC=C3OC)C4=CC=CC=C4

Origin of Product

United States

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